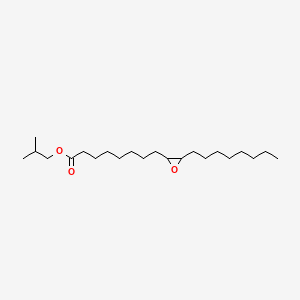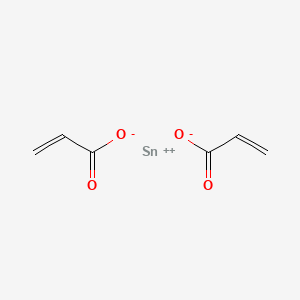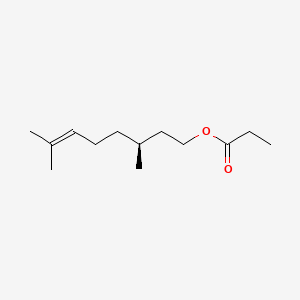
1-Tridecanol, phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tridecyl phosphate is an organic compound with the molecular formula C13H27NaO4P. It is a member of the alkyl phosphate family, which are commonly used as surfactants in various industrial and cosmetic applications . This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification and stabilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium tridecyl phosphate can be synthesized through the esterification of tridecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods: In industrial settings, the production of sodium tridecyl phosphate often involves a continuous process where tridecyl alcohol is reacted with phosphoric acid in the presence of a catalyst. The resulting mixture is then neutralized with sodium hydroxide to produce the final product. This method allows for large-scale production with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium tridecyl phosphate primarily undergoes hydrolysis and substitution reactions. It can be hydrolyzed in the presence of water to produce tridecyl alcohol and phosphoric acid. Additionally, it can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Hydrolysis: Tridecyl alcohol and phosphoric acid.
Substitution: Depending on the nucleophile, various alkyl phosphate derivatives can be formed.
Applications De Recherche Scientifique
Sodium tridecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization processes to stabilize polymer particles.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cleaning agents, and personal care products.
Mécanisme D'action
The primary mechanism of action of sodium tridecyl phosphate is its ability to reduce surface tension, which facilitates the formation of stable emulsions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required. At the molecular level, sodium tridecyl phosphate interacts with both hydrophobic and hydrophilic molecules, allowing them to coexist in a stable mixture .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a shorter alkyl chain.
Sodium tetradecyl sulfate: Used in similar applications but with a slightly longer alkyl chain.
Sodium tripolyphosphate: Used primarily in detergents and water treatment but lacks the surfactant properties of sodium tridecyl phosphate.
Uniqueness: Sodium tridecyl phosphate stands out due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring stable emulsions and surface tension reduction .
Propriétés
Numéro CAS |
68647-24-5 |
|---|---|
Formule moléculaire |
C13H27Na2O4P |
Poids moléculaire |
324.30 g/mol |
Nom IUPAC |
disodium;tridecyl phosphate |
InChI |
InChI=1S/C13H29O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;;/h2-13H2,1H3,(H2,14,15,16);;/q;2*+1/p-2 |
Clé InChI |
IINDYWXDQHZLEZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)







![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)

